N-[(2-fluorophenyl)methyl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
N-[(2-fluorophenyl)methyl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic 1,3,4-oxadiazole derivative characterized by a 2-fluorophenylmethyl group attached to the acetamide nitrogen and a 4-methoxyphenyl substituent on the oxadiazole ring. Its structural uniqueness lies in the combination of electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may optimize binding to biological targets while modulating physicochemical properties like solubility and metabolic stability.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-24-14-8-6-12(7-9-14)18-22-21-17(25-18)10-16(23)20-11-13-4-2-3-5-15(13)19/h2-9H,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQDGTIHSQFJJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2-fluorophenyl)methyl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the fluorophenyl group: This step involves the use of fluorobenzyl halides in the presence of a base to form the desired fluorophenylmethyl group.
Coupling with the acetamide moiety: The final step involves coupling the oxadiazole intermediate with an acetamide derivative under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
N-[(2-fluorophenyl)methyl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to inhibit the growth of certain pathogens.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Data Tables
Table 2: Substituent Impact on Physicochemical Properties
| Substituent | Electronic Effect | LogP* | Common Activities |
|---|---|---|---|
| 4-Methoxyphenyl | Electron-donating | 2.1 | Antimicrobial, Enzyme Inhibition |
| 4-Chlorophenyl | Electron-withdrawing | 3.2 | Antimicrobial (higher toxicity) |
| Benzofuran | Conjugation-enhancing | 3.8 | Tyrosinase Inhibition |
| 5-Thioxo-oxadiazole | Hydrogen-bonding | 2.5 | Mixed efficacy/toxicity |
*Calculated using ChemDraw.
Biological Activity
N-[(2-fluorophenyl)methyl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of the oxadiazole moiety is significant as it has been associated with various biological activities, including antibacterial, antifungal, and anticancer properties.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is largely attributed to the oxadiazole ring, which has been shown to exhibit high bioactivity and specificity in binding to various biological targets. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles possess significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have demonstrated that compounds containing oxadiazole rings exhibit activity against both Gram-positive and Gram-negative bacteria. The compound was tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth at concentrations as low as 1 µg/mL .
- Antifungal Activity : Similar studies have reported antifungal efficacy against Aspergillus niger and Apergillus oryzae, further supporting the potential of this class of compounds in treating fungal infections .
Anticancer Activity
The 1,3,4-oxadiazole derivatives have been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of Cell Proliferation : Compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines .
- Mechanism-Based Approaches : Recent studies highlight the use of mechanism-based approaches for developing anticancer drugs utilizing oxadiazole scaffolds due to their ability to interact with specific biological targets involved in cancer progression .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key factors include:
- Substitution on the Oxadiazole Ring : Variations in substituents can significantly alter the potency and selectivity of the compound.
- Presence of Electron-Withdrawing Groups : Groups such as methoxy enhance the activity by stabilizing the molecular structure and improving interactions with biological targets .
Data Table: Biological Activity Summary
| Activity Type | Tested Organisms/Cells | Concentration | Activity Observed |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | 1 µg/mL | Inhibition observed |
| Antifungal | A. niger, A. oryzae | 1 µg/mL | Inhibition observed |
| Anticancer | Various cancer cell lines | Varies | Apoptosis induction |
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their antimicrobial properties, finding significant activity against pathogenic bacteria and fungi .
- Anticancer Studies : Research focusing on the anticancer potential of oxadiazole derivatives indicated that modifications could lead to enhanced cytotoxicity against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
